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Compound of Interest

Compound Name:
H-Leu-Ser-Phe(NO2)-Nle-Ala-

OMe TFA

Cat. No.: B1450568 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic peptide H-Leu-Ser-
Phe(NO2)-Nle-Ala-OMe TFA, a valuable tool in protease research and drug discovery. This

document details its physicochemical properties, synthesis, and application in enzymatic

assays, particularly as a substrate for chymosin.

Physicochemical Properties
The peptide, H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe, is a specifically designed sequence often

used in a salt form with Trifluoroacetic Acid (TFA) to improve its stability and solubility. The

incorporation of a p-nitro-phenylalanine residue renders it a chromogenic substrate, allowing

for spectrophotometric monitoring of its cleavage.

Molecular Weight Data
The molecular weights of the peptide and its common counter-ion, Trifluoroacetic Acid, are

summarized below. The total molecular weight of the TFA salt is also provided.
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Component Chemical Formula Molecular Weight ( g/mol )

H-Leu-Ser-Phe(NO2)-Nle-Ala-

OMe
C₃₄H₅₅N₇O₁₀ 721.8

Trifluoroacetic Acid (TFA) C₂HF₃O₂ 114.02

H-Leu-Ser-Phe(NO2)-Nle-Ala-

OMe TFA Salt
C₃₆H₅₆F₃N₇O₁₂ 835.86[1][2]

Synthesis Protocol: Solid-Phase Peptide Synthesis
(SPPS)
The synthesis of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe is typically achieved through Solid-Phase

Peptide Synthesis (SPPS), a robust method for the stepwise assembly of amino acids into a

peptide chain on an insoluble resin support.[3][4][5]

General Methodology
Resin Preparation: An appropriate resin, typically a polystyrene-based support, is selected

and prepared for the attachment of the first amino acid.

First Amino Acid Coupling: The C-terminal amino acid, in this case, Alanine with a methyl

ester (Ala-OMe), is coupled to the resin.

Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound amino

acid is removed.

Amino Acid Coupling: The next amino acid in the sequence (Norleucine - Nle), with its N-

terminus protected, is activated and coupled to the deprotected amino group of the

preceding residue.

Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent

amino acid in the sequence: p-nitro-Phenylalanine (Phe(NO2)), Serine (Ser), and Leucine

(Leu).
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Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the

resin support, and all side-chain protecting groups are removed, typically using a strong acid

cocktail containing Trifluoroacetic Acid (TFA).

Purification: The crude peptide is purified, commonly by reverse-phase high-performance

liquid chromatography (RP-HPLC), to yield the final product with high purity.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe via SPPS.

Experimental Application: Chymosin Activity Assay
H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe serves as a substrate for the protease chymosin.[6][7][8]

The cleavage of the peptide bond, typically between the nitro-phenylalanine and norleucine

residues, can be monitored to determine the enzymatic activity of chymosin.

Enzymatic Assay Protocol
This protocol provides a general framework for a colorimetric assay to measure chymosin

activity.

Reagent Preparation:

Assay Buffer: Prepare a suitable buffer, for example, 20 mM Sodium Acetate, pH 5.5.

Substrate Stock Solution: Prepare a concentrated stock solution of H-Leu-Ser-Phe(NO2)-
Nle-Ala-OMe TFA in a suitable solvent like DMSO.

Enzyme Solution: Prepare a solution of chymosin in the assay buffer. The concentration

will depend on the specific activity of the enzyme preparation.
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Assay Procedure:

Pipette the assay buffer into the wells of a microplate.

Add the substrate solution to the wells to achieve the desired final concentration.

Initiate the reaction by adding the chymosin solution to the wells.

Immediately place the microplate in a spectrophotometer pre-set to the appropriate

temperature (e.g., 37°C).

Monitor the change in absorbance over time at a wavelength where the product of

cleavage shows a maximal difference in absorbance compared to the substrate. This is

often determined empirically but can be in the range of 300-400 nm due to the p-

nitroaniline moiety.

Data Analysis:

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus

time plot.

Enzyme activity can be expressed in terms of the rate of substrate hydrolysis under the

specified conditions.

Enzymatic Assay Workflow Diagram
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Chymosin Activity Assay Workflow
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Caption: General workflow for a chymosin enzymatic assay using a chromogenic substrate.

Enzymatic Cleavage Mechanism
Chymosin is an aspartic protease that catalyzes the hydrolysis of peptide bonds. In the context

of this synthetic substrate, chymosin recognizes a specific sequence and cleaves a peptide
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bond, leading to the formation of two smaller peptide fragments. The cleavage of the

chromogenic substrate results in a detectable change in the spectral properties of the solution.

Cleavage Diagram

Enzymatic Cleavage of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe by Chymosin
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Caption: Schematic of the chymosin-catalyzed cleavage of the substrate.

Applications in Drug Development
The use of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe and similar chromogenic substrates is crucial in

the early stages of drug discovery and development.[1]

High-Throughput Screening (HTS): This substrate can be used in HTS campaigns to identify

potential inhibitors of chymosin or other related proteases.

Enzyme Characterization: It allows for the detailed kinetic characterization of proteases,

including the determination of Michaelis-Menten constants (Km and Vmax).

Structure-Activity Relationship (SAR) Studies: By systematically modifying the peptide

sequence, researchers can investigate the substrate specificity of proteases and the

structural requirements for potent inhibitors.
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This technical guide provides foundational information for the effective use of H-Leu-Ser-
Phe(NO2)-Nle-Ala-OMe TFA in a research and development setting. For specific applications,

further optimization of the described protocols may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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